Evidence Dimension 1: Molecular Weight and Heavy Atom Count Divergence vs. Parent Sulfonamide Mafenide
The target compound (MW 280.32 g/mol, 19 heavy atoms) is substantially larger than the parent 4-(aminomethyl)benzenesulfonamide (mafenide, MW 186.23 g/mol, 12 heavy atoms), reflecting addition of the entire N-(4-fluorophenyl) substituent [1][2]. This MW increase of ~94 Da shifts the compound from 'fragment' space (MW <250) into 'lead-like' chemical space (MW 250–350), altering its suitability for different stages of drug discovery without changing the core sulfonamide pharmacophore [3]. The heavy atom count difference (19 vs. 12) provides additional rotational degrees of freedom and potential binding contacts that mafenide cannot offer.
| Evidence Dimension | Molecular weight and heavy atom count |
|---|---|
| Target Compound Data | MW = 280.32 g/mol; 19 heavy atoms (C₁₃H₁₃FN₂O₂S) |
| Comparator Or Baseline | Mafenide, MW = 186.23 g/mol; 12 heavy atoms (C₇H₁₀N₂O₂S) |
| Quantified Difference | ΔMW = +94.09 g/mol (+50.5%); ΔHeavy Atoms = +7 |
| Conditions | Computed physicochemical properties from PubChem; no experimental assay context |
Why This Matters
Procurement decisions for fragment-based screening vs. lead optimization require distinct MW ranges; selecting mafenide when a lead-like scaffold is needed under-exploits available binding pockets.
- [1] PubChem Compound Summary for CID 16643196, 4-(aminomethyl)-N-(4-fluorophenyl)benzene-1-sulfonamide. MW = 280.32 g/mol. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/16643196 View Source
- [2] PubChem Compound Summary for CID 3998, Mafenide. MW = 186.23 g/mol. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/mafenide View Source
- [3] Congreve M, Carr R, Murray C, Jhoti H. A 'Rule of Three' for fragment-based lead discovery? Drug Discovery Today. 2003;8(19):876-877. doi:10.1016/S1359-6446(03)02831-9 View Source
